2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:
Initial Reaction: The initial step involves the reaction of a precursor compound with a halogenated hydrocarbon under controlled conditions.
Intermediate Formation: The intermediate formed in the initial reaction undergoes further chemical transformations, including alkylation and cyclization reactions.
Final Product Formation: The final step involves purification and isolation of the desired compound through techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Raw Material Handling: Ensuring the quality and consistency of raw materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Employing advanced purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
The compound “2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound “2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLBUOTICPIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC(=CC(=O)N2C1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NC(=CC(=O)N2C1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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